Neuromedin U-25 (human), hereafter referred to as NMU-25, is a 25-amino acid neuropeptide belonging to the neuromedin family. [, , , ] Originally isolated from porcine spinal cord, [, , ] NMU-25 is found in various mammalian species, including humans, and displays high sequence conservation across these species. [, , , , ] This suggests an evolutionarily conserved and significant biological role. [] In humans, NMU-25 is encoded by the NMU gene and is primarily expressed in the upper gastrointestinal tract, central nervous system, bone marrow, and fetal liver. [, , ]
NMU-25 exerts its effects by binding to two G protein-coupled receptors: NMUR1 and NMUR2. [, , , , ] NMUR1 is primarily expressed in peripheral tissues, especially the gastrointestinal tract, while NMUR2 is primarily found in the central nervous system. [, , , ] NMU-25 plays a critical role in regulating various physiological functions, including smooth muscle contraction, [, , ] food intake, [, , , , ] energy balance, [, ] nociception, [, ] bone remodelling, [] and immune response. [, ]
Several methods for the chemical synthesis of NMU-25 and its analogs have been described in the literature. [, , , , ] Solid-phase peptide synthesis, a widely used technique for peptide synthesis, is commonly employed. [, , ] This method involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support.
For instance, one study utilized Fmoc solid-phase peptide synthesis to synthesize a series of lipidated NMU analogs, aiming to improve the peptide's pharmacokinetic profile. [] Another study employed solid-phase synthesis to develop hexapeptide agonists, focusing on enhancing their potency and selectivity toward specific NMU receptors. [, ] These studies highlight the versatility of solid-phase peptide synthesis in generating NMU-25 analogs with desired modifications.
SDEEVQVPGGVISNGYFLFRPRN-amide [, ]
The C-terminal region, particularly the C-terminal pentapeptide (FLFRPRN-amide), is highly conserved across species and is crucial for its biological activity. [, , ] The structure of NMU-25 and its analogs has been investigated using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy. [] These studies provide insights into the conformational flexibility of the peptide and identify key structural features that contribute to its binding affinity and selectivity for NMU receptors.
One study investigated the replacement of the amide bond in a hexapeptide NMU analog with a (Z)-chloroalkene dipeptide isostere to overcome intramolecular acyl transfer challenges and improve stability. [] This substitution resulted in a more stable analog with comparable potency to the original peptide. Another study identified thrombin as a key enzyme responsible for the rapid degradation of NMU-25 and its hexapeptide analogs in serum. [] This degradation was attributed to the cleavage of the amide bond between Arg and Asn in the C-terminal PRN sequence.
NMU-25 primarily exerts its effects by binding to and activating two G protein-coupled receptors, NMUR1 and NMUR2. [, , , , ] These receptors couple to different intracellular signaling pathways, leading to a diverse range of physiological responses.
NMUR1: Primarily expressed in peripheral tissues, activation of NMUR1 leads to the activation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). [] This signaling cascade ultimately leads to increased intracellular calcium levels and smooth muscle contraction. [, , ]
NMUR2: Predominantly found in the central nervous system, activation of NMUR2 has been implicated in various central nervous system functions, including the regulation of food intake, anxiety, and pain. [, ] NMUR2 activation is also associated with the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. []
NMU-25 has garnered significant attention for its potential as a target for developing anti-obesity and anti-diabetic drugs. [, , , , , , ] Studies have demonstrated that administration of NMU-25 leads to reduced food intake and body weight in animal models, suggesting a potential role in regulating energy balance and appetite. [, , , , ] Furthermore, NMU-25 has been shown to improve glucose tolerance, highlighting its potential in managing diabetes. []
NMU-25 exhibits potent vasoconstrictor activity, primarily mediated by NMUR1, indicating its role in regulating blood pressure and blood flow. [, ] Studies have reported elevated levels of NMU-25 in patients with heart failure, suggesting a potential link between NMU-25 and cardiovascular disease. []
NMU-25 has been implicated in the regulation of pain and inflammation, primarily through its actions in the central nervous system via NMUR2. [, , , ] Studies have shown that NMU-25 can modulate pain responses in animal models, suggesting its potential as a target for developing novel analgesics. []
Emerging evidence suggests that NMU-25 and its receptors may play a role in the development and progression of certain cancers, including bladder carcinoma and acute myeloid leukemia. [, , ] This has spurred interest in exploring the potential of targeting the NMU system for cancer therapy.
NMU-25 is highly expressed in the gastrointestinal tract and is known to induce potent contractions of gastrointestinal smooth muscle. [, , , ] This suggests a role for NMU-25 in regulating gastrointestinal motility and secretion.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: